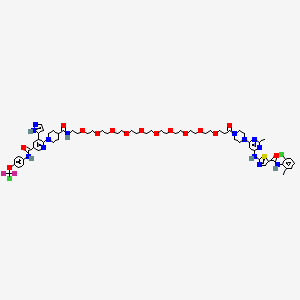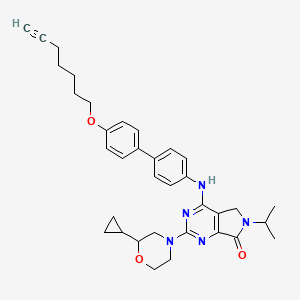
KCC2 Modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KCC2 Modulator-1: is a small molecule compound that targets the potassium-chloride cotransporter 2 (KCC2). KCC2 is a neuron-specific transporter that plays a crucial role in maintaining low intracellular chloride concentrations, which is essential for the inhibitory action of gamma-aminobutyric acid (GABA) in the central nervous system. Dysregulation of KCC2 is associated with various neurological disorders, including epilepsy, neuropathic pain, and spasticity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of KCC2 Modulator-1 involves a multi-step synthetic route The initial steps typically include the formation of the core structure through a series of condensation and cyclization reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: KCC2 Modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
KCC2 Modulator-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of KCC2 and its role in chloride homeostasis.
Biology: Employed in research to understand the physiological and pathological roles of KCC2 in neuronal function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and spasticity.
Wirkmechanismus
KCC2 Modulator-1 exerts its effects by binding to the KCC2 transporter, enhancing its activity. This leads to increased chloride extrusion from neurons, thereby maintaining low intracellular chloride concentrations. The molecular targets include the KCC2 protein itself and associated signaling pathways such as WNK, PKC, and BDNF. These pathways regulate the phosphorylation and activity of KCC2, ultimately influencing neuronal excitability and inhibition .
Vergleich Mit ähnlichen Verbindungen
CLP257: Another KCC2 modulator that enhances KCC2 activity but with different pharmacokinetic properties.
Prochlorperazine: A conventional antipsychotic drug that also modulates KCC2 activity.
VU0500469: A small molecule that rapidly increases KCC2 activity through a distinct mechanism.
Uniqueness of KCC2 Modulator-1: this compound is unique in its high specificity and affinity for KCC2, making it a valuable tool for research and potential therapeutic applications. Its ability to modulate KCC2 activity with minimal off-target effects distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C35H41N5O3 |
|---|---|
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
2-(2-cyclopropylmorpholin-4-yl)-4-[4-(4-hept-6-ynoxyphenyl)anilino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C35H41N5O3/c1-4-5-6-7-8-20-42-29-17-13-26(14-18-29)25-11-15-28(16-12-25)36-33-30-22-40(24(2)3)34(41)32(30)37-35(38-33)39-19-21-43-31(23-39)27-9-10-27/h1,11-18,24,27,31H,5-10,19-23H2,2-3H3,(H,36,37,38) |
InChI-Schlüssel |
AADJJNSQAHNAPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)OCCCCCC#C)N5CCOC(C5)C6CC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


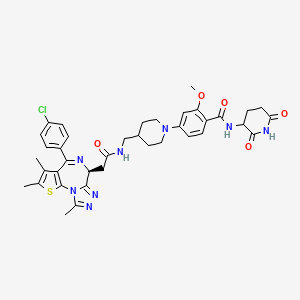
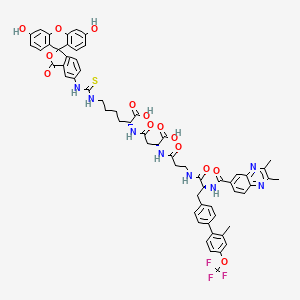

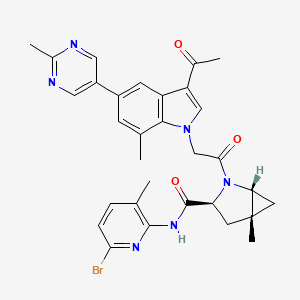
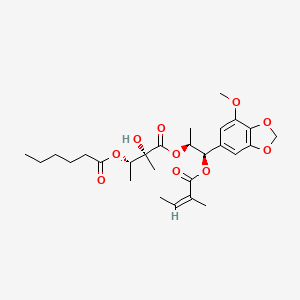
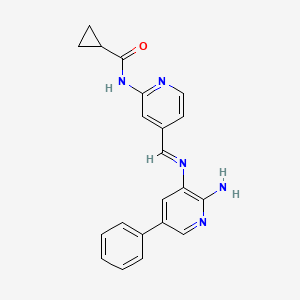



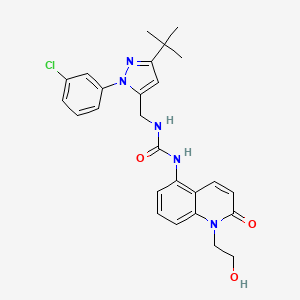
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
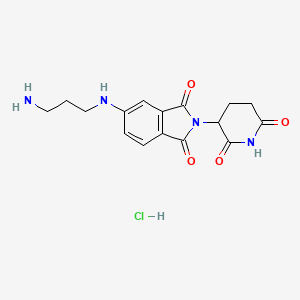
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
